N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of chromen, benzofuran, and cyclopropanecarboxamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as coumarins, have been found to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Mode of Action
For instance, coumarins have been known to inhibit enzymes like carbonic anhydrase and disrupt microtubule polymerization, thereby inhibiting cell division and growth .
Biochemical Pathways
For instance, coumarins have been reported to inhibit tumor angiogenesis and regulate reactive oxygen species, thereby affecting the cellular redox state and promoting apoptosis .
Pharmacokinetics
It’s worth noting that the presence of a chlorine atom in the compound could potentially improve its pharmacokinetic properties by offering increased resistance to metabolic degradation .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may induce apoptosis in cancer cells, inhibit cell division and growth, and disrupt the cellular redox state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropanecarboxamide group.
Preparation of Chromen Intermediate: The chromen intermediate can be synthesized via the condensation of salicylaldehyde with chloroacetic acid, followed by cyclization to form the chromen ring.
Preparation of Benzofuran Intermediate: The benzofuran intermediate is often synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene.
Coupling Reaction: The chromen and benzofuran intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Cyclopropanecarboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the chloro group of the chromen moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(benzyloxy)carbonyl]amino-3-phenylpropanoate
- (6-chloro-2-oxo-2H-benzo[h]chromen-4-yl)acetic acid
- (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is unique due to its combination of chromen, benzofuran, and cyclopropanecarboxamide moieties, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness allows for diverse applications in various fields of research and industry.
Biological Activity
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromenone moiety, a benzofuran ring, and a cyclopropanecarboxamide group. The presence of these structural features suggests potential interactions with various biological targets.
Key Properties:
Property | Value |
---|---|
Molecular Formula | C22H16ClNO4 |
Molecular Weight | 399.4 g/mol |
LogP | 4.5 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit certain kinases and proteases, which play critical roles in cellular signaling pathways related to inflammation and cancer progression.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit the activity of various enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It could interact with specific receptors involved in cell proliferation and apoptosis, influencing cellular responses.
Biological Activity Studies
Recent studies have demonstrated the compound's potential in several biological assays, highlighting its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokine production when cells were treated with this compound.
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Notably:
- Cell Line Studies : In studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated cytotoxic effects, leading to increased apoptosis rates.
Antimicrobial Activity
Preliminary tests have shown that this compound possesses antimicrobial properties against several bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Case Study 2 : Another investigation focused on the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results highlighted a significant decrease in TNF-alpha levels post-treatment with the compound.
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-12-7-8-17-14(9-12)15(10-18(24)26-17)20-19(23-21(25)11-5-6-11)13-3-1-2-4-16(13)27-20/h1-4,7-11H,5-6H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRREIJLBMNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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